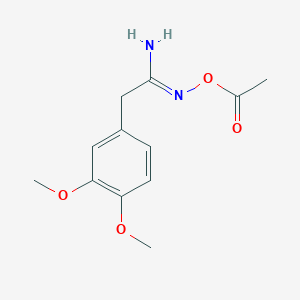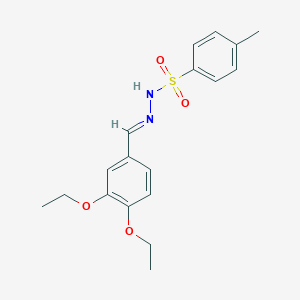
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamide, also known as O-Acetylpsilocin, is a chemical compound that belongs to the class of tryptamines. It is a derivative of psilocin, which is a naturally occurring psychedelic compound found in certain species of mushrooms. O-Acetylpsilocin is known for its psychoactive properties and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin is believed to exert its effects through the activation of serotonin receptors in the brain. Specifically, it is known to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This activation leads to changes in the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus.
Biochemical and Physiological Effects:
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and reward. It has also been shown to increase the activity of the default mode network, a set of brain regions involved in self-referential thinking and introspection.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity when prepared correctly. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, it is important to note that N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin is a psychoactive compound and must be handled with care to prevent accidental exposure.
Orientations Futures
There are several potential future directions for research on N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders. Further studies are needed to determine the optimal dosing and administration methods for these applications. Another area of interest is the development of novel analogs of N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin with improved pharmacological properties. Finally, there is a need for further research into the long-term effects of N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin use, particularly with regards to its potential for abuse and addiction.
Méthodes De Synthèse
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin can be synthesized through the acetylation of psilocin using acetic anhydride as a reagent. The reaction takes place in the presence of a catalyst such as pyridine and requires careful control of temperature and reaction time to yield a high purity product.
Applications De Recherche Scientifique
N'-(acetyloxy)-2-(3,4-dimethoxyphenyl)ethanimidamideocin has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and addiction. It has been shown to have a similar mechanism of action to psilocin, which is believed to be mediated through the activation of serotonin receptors in the brain.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)18-14-12(13)7-9-4-5-10(16-2)11(6-9)17-3/h4-6H,7H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOOODZEIDPWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C(CC1=CC(=C(C=C1)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C(/CC1=CC(=C(C=C1)OC)OC)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5909155.png)
![4-iodo-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5909168.png)
![1-[3-(5-bromo-2-methoxyphenyl)acryloyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5909174.png)

![4-methyl-N'-{4-[(4-nitrobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5909188.png)

![N'-[3-bromo-4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5909194.png)
![methyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5909204.png)
![2-(4-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909205.png)
![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)
![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909246.png)